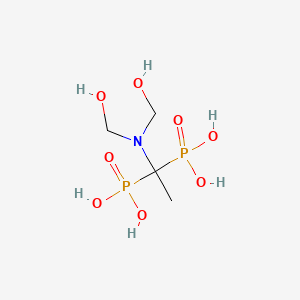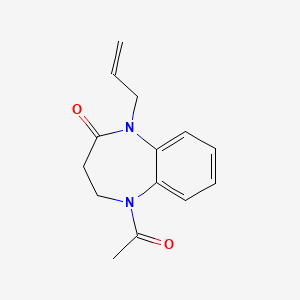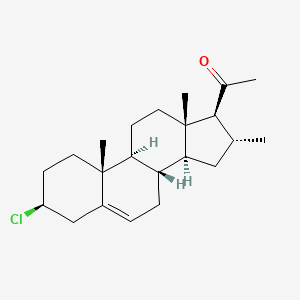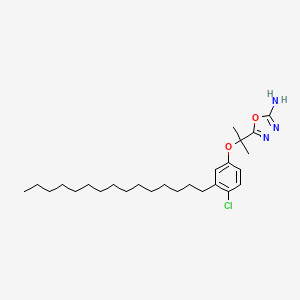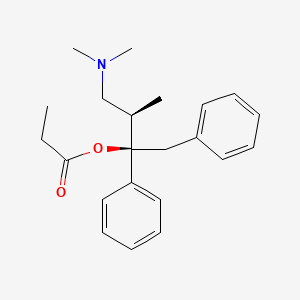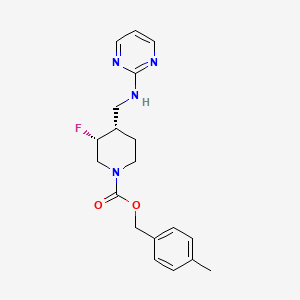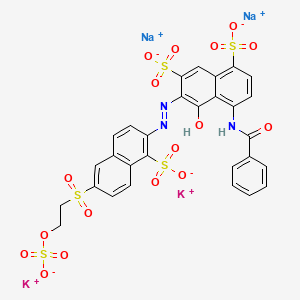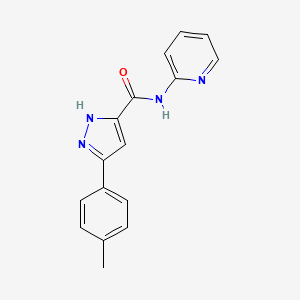
1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-pyridinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-pyridinyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a pyrazole ring substituted with a 4-methoxyphenyl group and a 2-pyridinyl group, making it a unique and interesting molecule for scientific research.
準備方法
The synthesis of 1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-pyridinyl- typically involves the reaction of 1H-pyrazole-3-carboxylic acid with appropriate reagents to introduce the 4-methoxyphenyl and 2-pyridinyl substituents. One common method involves the conversion of 1H-pyrazole-3-carboxylic acid to its acid chloride, followed by reaction with 2,3-diaminopyridine . The reaction conditions often include the use of a base, such as triethylamine, and solvents like benzene or dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-pyridinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-pyridinyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: It is being investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-pyridinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors, modulating their signaling pathways and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-pyridinyl- can be compared with other pyrazole derivatives, such as:
1H-Pyrazole-3-carboxamide, 5-methyl-N-[4-(phenylmethoxy)phenyl]-: This compound has a similar structure but with different substituents, leading to variations in biological activity and chemical reactivity.
5-amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds have a pyrazole ring fused with a pyridine ring, offering different pharmacological properties and applications.
The uniqueness of 1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-pyridinyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
130421-49-7 |
|---|---|
分子式 |
C16H14N4O |
分子量 |
278.31 g/mol |
IUPAC名 |
3-(4-methylphenyl)-N-pyridin-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H14N4O/c1-11-5-7-12(8-6-11)13-10-14(20-19-13)16(21)18-15-4-2-3-9-17-15/h2-10H,1H3,(H,19,20)(H,17,18,21) |
InChIキー |
HUBZSOMBUHTEOV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


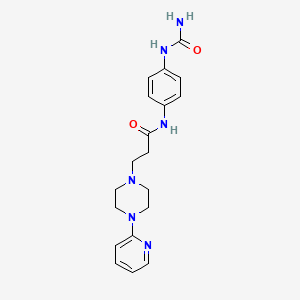

![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] pyridine-3-carboxylate](/img/structure/B12739304.png)
